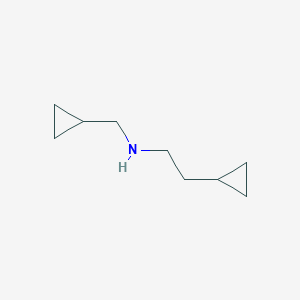

(2-Cyclopropylethyl)(cyclopropylmethyl)amine

Descripción

(2-Cyclopropylethyl)(cyclopropylmethyl)amine is a secondary amine featuring two distinct cyclopropyl-containing substituents: a cyclopropylethyl group (-CH₂CH₂-cyclopropyl) and a cyclopropylmethyl group (-CH₂-cyclopropyl).

Cyclopropyl groups are known to enhance metabolic stability and lipophilicity in medicinal chemistry, making such compounds valuable in drug design . For instance, cyclopropylmethyl-substituted opioids exhibit high receptor affinity and selectivity . The dual cyclopropyl substituents in (2-Cyclopropylethyl)(cyclopropylmethyl)amine may similarly optimize pharmacokinetic profiles, though further experimental validation is required.

Propiedades

Fórmula molecular |

C9H17N |

|---|---|

Peso molecular |

139.24 g/mol |

Nombre IUPAC |

2-cyclopropyl-N-(cyclopropylmethyl)ethanamine |

InChI |

InChI=1S/C9H17N/c1-2-8(1)5-6-10-7-9-3-4-9/h8-10H,1-7H2 |

Clave InChI |

AMUPTOUXSKVYLV-UHFFFAOYSA-N |

SMILES canónico |

C1CC1CCNCC2CC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylethyl)(cyclopropylmethyl)amine typically involves the reduction of nitriles or amides. One common method includes the reduction of cyclopropanecarbonitrile using sodium borohydride in the presence of nickel dichloride as a catalyst. The reaction is carried out in tetrahydrofuran under controlled temperatures ranging from 20-45°C .

Industrial Production Methods

For industrial-scale production, the synthesis method is optimized for cost-effectiveness and safety. The process involves the same reduction reaction but is scaled up with appropriate safety measures and equipment to handle larger quantities of reactants and products .

Análisis De Reacciones Químicas

Types of Reactions

(2-Cyclopropylethyl)(cyclopropylmethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be further reduced to form simpler amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce simpler amines .

Aplicaciones Científicas De Investigación

(2-Cyclopropylethyl)(cyclopropylmethyl)amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which (2-Cyclopropylethyl)(cyclopropylmethyl)amine exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can act as an inhibitor of cytochrome P450 enzymes by undergoing initial one-electron oxidation at nitrogen, leading to the scission of the cyclopropane ring and covalent modification of the enzyme .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Reactivity

Methyl(2-methylpropyl)amine

- Structure : Primary amine with a branched alkyl chain (2-methylpropyl).

- Stability: Stable under normal conditions but reacts with strong acids, bases, oxidizers, and reducers .

- Toxicity : Classified as Category 4 for acute oral, dermal, and inhalation toxicity .

(2-Chlorophenyl)(cyclopropyl)methanamine

- Structure : Aryl-substituted cyclopropylmethylamine (2-chlorophenyl group).

- Key Difference : The aromatic chlorophenyl group introduces electronic effects (e.g., electron-withdrawing) absent in the target compound, likely altering solubility and receptor interactions.

2-(Azepan-1-yl)ethylamine Hydrochloride

- Structure : Contains a cyclopropylmethyl group and a seven-membered azepane ring.

- Application : Used as a drug impurity reference standard, highlighting its relevance in pharmaceutical quality control .

- Key Difference : The azepane ring increases molecular complexity and may enhance binding to biological targets compared to simpler alkyl substituents.

Pharmacological Activity: Cyclopropylmethyl Derivatives

Compound 5a (R = Cyclopropylmethyl)

- Structure : Kappa opioid receptor ligand with a cyclopropylmethyl substituent.

- Activity : High kappa receptor affinity (Ki = 0.049 nM) and 30-fold selectivity over mu receptors .

- Key Insight : The cyclopropylmethyl group enhances receptor selectivity, suggesting that the cyclopropylmethyl moiety in the target compound could similarly influence bioactivity.

(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine

- Structure : Combines cyclopropylethyl and aromatic dimethoxyphenyl groups.

- Properties : The dimethoxy groups may improve solubility and π-π stacking interactions in biological systems .

- Key Difference : Aromatic substituents introduce additional binding modalities absent in the purely aliphatic target compound.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Properties | References |

|---|---|---|---|---|

| (2-Cyclopropylethyl)(cyclopropylmethyl)amine | C₉H₁₇N | 139.24 g/mol | High lipophilicity (inferred); potential metabolic stability | — |

| Methyl(2-methylpropyl)amine | C₅H₁₃N | 87.17 g/mol | Stable under normal conditions; reacts with strong acids/bases | |

| 2-(Azepan-1-yl)ethylamine | C₁₂H₂₃N₂·HCl | 246.78 g/mol | Used in pharmaceutical research; moderate water solubility (salt form) | |

| (2-Chlorophenyl)(cyclopropyl)methanamine | C₁₀H₁₂ClN | 181.66 g/mol | Aromatic substitution increases polarity; hazardous for non-research use |

Actividad Biológica

(2-Cyclopropylethyl)(cyclopropylmethyl)amine is a synthetic organic compound characterized by its unique structural features, including two cyclopropyl groups attached to an ethylamine backbone. This compound has garnered attention in pharmacological research due to its potential biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of (2-Cyclopropylethyl)(cyclopropylmethyl)amine can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 164.24 g/mol

The presence of cyclopropyl groups is significant as they can influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that (2-Cyclopropylethyl)(cyclopropylmethyl)amine exhibits several promising biological activities:

- Antitumor Activity : Compounds with similar structures have shown effectiveness in inhibiting tumor growth through various mechanisms, including disruption of microtubule dynamics.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is crucial for understanding how modifications to the compound's structure affect its biological activity. Computational models predict that variations in the cyclopropyl groups can significantly alter binding affinity to target proteins.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2-Cyclopropylethyl)(cyclopropylmethyl)amine | Two cyclopropane groups; ethyl chain | Potential for diverse biological activity |

| Cyclopropylamine | Single cyclopropane group | Simpler structure; less steric hindrance |

| N,N-Dimethylcyclopropylamine | Two methyl groups on nitrogen | Increased lipophilicity; altered binding profiles |

| Cyclobutylethylamine | Cyclobutane instead of cyclopropane | Different ring strain; varied reactivity |

This table highlights how (2-Cyclopropylethyl)(cyclopropylmethyl)amine's dual-cyclopropane architecture may enhance its interaction with biological targets compared to simpler structures.

The mechanisms through which (2-Cyclopropylethyl)(cyclopropylmethyl)amine exerts its biological effects are under investigation. Key areas include:

- Binding Affinity : Studies using surface plasmon resonance and isothermal titration calorimetry assess how well the compound binds to various receptors and enzymes.

- Molecular Docking Studies : These studies provide insights into the interactions at the molecular level, revealing potential binding sites on target proteins.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the effects of (2-Cyclopropylethyl)(cyclopropylmethyl)amine on microtubule stabilization in cancer cell lines. Results indicated that it significantly increased levels of acetylated α-tubulin, suggesting a mechanism for inhibiting tumor cell proliferation .

- Anti-inflammatory Effects : In vitro assays demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides .

- Neuroprotection : Research involving neuronal cell cultures showed that (2-Cyclopropylethyl)(cyclopropylmethyl)amine could mitigate oxidative stress-induced cell death, indicating potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.